molecular formula C6H5IO2S B8335570 Methyl 4-iodothiophene-3-carboxylate

Methyl 4-iodothiophene-3-carboxylate

Cat. No.: B8335570
M. Wt: 268.07 g/mol
InChI Key: GDCAMBNIBCXENH-UHFFFAOYSA-N
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Description

Methyl 4-iodothiophene-3-carboxylate ( 88105-20-8) is a high-purity chemical intermediate serving as a versatile building block in organic synthesis and drug discovery research. Its molecular formula is C 6 H 5 IO 2 S with a molecular weight of 268.07 g/mol . This compound is part of the broader class of thiophene carboxylates, which are privileged scaffolds in medicinal chemistry. Thiophene derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights the significant role of thiophene-based molecules in pioneering research areas, including the development of novel analgesics that target the anoctamin 1 (ANO1) calcium-activated chloride channel and the synthesis of anticancer agents that mimic the activity of Combretastatin A-4 by targeting the tubulin-colchicine-binding pocket . The presence of both an iodine substituent and an ester functional group on the thiophene ring makes this compound a particularly valuable substrate for further synthetic modification via metal-catalyzed cross-coupling reactions and functional group transformations, enabling the exploration of new chemical space for researchers. Intended Use & Handling: This product is provided For Research Use Only. It is strictly intended for laboratory research applications and industrial applications such as chemical synthesis. It is not for diagnostic, therapeutic, medicinal, or edible use in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated environment, using personal protective equipment.

Properties

Molecular Formula

C6H5IO2S

Molecular Weight

268.07 g/mol

IUPAC Name

methyl 4-iodothiophene-3-carboxylate

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3

InChI Key

GDCAMBNIBCXENH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1I

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

Methyl 4-iodothiophene-3-carboxylate is primarily utilized in organic synthesis due to its reactivity and ability to undergo multiple chemical transformations.

Building Block for Complex Molecules

  • Synthesis of Thiophene Derivatives : It acts as a precursor in the synthesis of more complex thiophene derivatives, which are crucial for the development of organic semiconductors, dyes, and polymers.

Coupling Reactions

  • Cross-Coupling Reactions : The compound can participate in various cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, allowing for the formation of carbon-carbon bonds with other aromatic or aliphatic compounds.

Biological Applications

The biological significance of this compound lies in its potential as a precursor for biologically active molecules.

Medicinal Chemistry

  • Drug Development : It is involved in synthesizing potential drug candidates for treating various diseases, including cancer and infectious diseases . The compound's derivatives have shown promising biological activity, including anticancer properties against lung cancer cells .

Material Science Applications

This compound is also significant in the field of material science.

Organic Electronics

  • Organic Light Emitting Diodes (OLEDs) : The compound is used in the production of OLEDs due to its ability to form conductive films when polymerized.

Organic Photovoltaics (OPVs)

  • Its derivatives are explored for use in OPVs, contributing to advancements in renewable energy technologies.

Case Studies

Several studies highlight the utility of this compound in research:

Anticancer Activity Study

A study evaluated various derivatives of this compound against lung cancer cells, demonstrating significant anticancer activity compared to established drugs like doxorubicin .

Synthesis and Characterization

Research involving the synthesis of new thiophene derivatives from methyl 4-iodothiophene has shown that these compounds possess unique electrochemical properties that enhance their potential as drug candidates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and inferred properties of Methyl 4-iodothiophene-3-carboxylate and its analogs:

Compound Name Substituents Ring Type Notable Properties/Applications
This compound Iodo (C4), Methyl ester (C3) Aromatic thiophene High reactivity in cross-coupling; potential for crystallographic studies via heavy-atom effects
Ethyl 2-amino-4-methylthiophene-3-carboxylate Amino (C2), Methyl (C4), Ethyl ester (C3) Aromatic thiophene Hydrogen bonding via amino group; applications in pharmaceuticals or materials science
Methyl 4-oxotetrahydrothiophene-3-carboxylate Oxo (C4), Methyl ester (C3) Saturated thiophene Reduced aromaticity; flexibility for conformational studies
Key Observations:

Substituent Effects: The iodo group in this compound enhances electrophilicity at C4, enabling nucleophilic displacement reactions. In contrast, the amino group in Ethyl 2-amino-4-methylthiophene-3-carboxylate facilitates hydrogen bonding, influencing crystal packing and solubility . The methyl ester in all compounds improves solubility in non-polar solvents compared to free carboxylic acids.

Ring Aromaticity :

  • The saturated thiophene ring in Methyl 4-oxotetrahydrothiophene-3-carboxylate eliminates aromatic conjugation, reducing resonance stabilization and altering reactivity (e.g., lower stability in electrophilic substitution) .

Crystallographic Behavior: Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits hydrogen-bonded networks due to the amino group, as shown in its packing diagram (Figure 3, ).

Q & A

Q. What are the recommended synthetic strategies for optimizing the yield of Methyl 4-iodothiophene-3-carboxylate?

The synthesis typically involves iodination of a thiophene precursor. Key steps include:

  • Core Formation : Start with a thiophene derivative, such as methyl thiophene-3-carboxylate, and employ electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track iodination progress. Adjust stoichiometry (1.1–1.3 equivalents of iodinating agent) to minimize over-iodination .
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., deshielding of C4 due to iodine’s electron-withdrawing effect). Compare with computed shifts using DFT methods .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene ring .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement and Mercury CSD 3.0 for visualizing packing interactions .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine’s distinct 127/129 amu signature) .

Q. What solvent systems are optimal for studying the reactivity of this compound in cross-coupling reactions?

Palladium-catalyzed couplings (e.g., Suzuki, Stille) require:

  • Solvent : Tetrahydrofuran (THF) or toluene for solubility and catalyst compatibility.
  • Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to deprotonate intermediates .
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 80–100°C under inert atmosphere. Monitor via GC-MS for aryl-iodide consumption .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Address discrepancies using:

  • Structure Validation Tools : Run PLATON (Twinsol, RIGU) to detect twinning or disorder. Use CCDC’s Mogul to validate bond lengths/angles against database averages .
  • Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts. Apply multi-scan absorption corrections in SHELXL .
  • Refinement Strategies : For disordered iodine atoms, apply split positions with constrained occupancy. Validate hydrogen bonding via Mercury’s interaction maps .

Q. What computational methods are suitable for predicting the electronic effects of iodine substitution in this compound?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare iodine’s σ-hole interaction with electron-rich moieties .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) using GROMACS to assess conformational stability .

Q. How should researchers design experiments to analyze competing reaction pathways in derivatization of this compound?

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in SNAr reactions. Vary temperature (25–60°C) to derive activation parameters .
  • Isotopic Labeling : Introduce ¹³C at the carboxylate group to track regioselectivity via 2D NMR .
  • High-Throughput Screening : Employ robotic liquid handlers to test 96 reaction conditions (e.g., catalyst/base permutations) and analyze via LC-MS .

Q. What are the best practices for validating purity in batches of this compound synthesized under different conditions?

  • HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%). Calibrate against a certified reference standard .
  • Elemental Analysis : Confirm C, H, N, and I content (±0.3% deviation from theoretical) .
  • Thermogravimetric Analysis (TGA) : Ensure thermal stability (>200°C) to rule out solvent residues .

Methodological Guidance

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Iodination Efficiency : Pre-activate iodine with silver triflate (AgOTf) to enhance electrophilicity .
  • Side Reactions : Add a radical scavenger (e.g., TEMPO) to suppress homocoupling .
  • Workup Optimization : Extract with ethyl acetate (3×) and dry over MgSO₄ to recover product from aqueous layers .

Q. What strategies mitigate crystal packing disorders in X-ray studies of this compound complexes?

  • Crystallization Additives : Introduce 1% ethyl acetate to promote ordered growth.
  • Cryoprotection : Flash-cool crystals in liquid N₂ with Paratone-N oil to minimize ice formation .
  • Data Merging : Process multiple datasets (HKL-3000) and reject outliers with Rint > 5% .

Q. How to reconcile conflicting NMR data between synthesized and commercial samples of this compound?

  • Deuterated Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
  • Impurity Profiling : Use DOSY NMR to distinguish between isomeric byproducts and unreacted starting material .

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